3-(3-Chlorophenyl)-5-fluorobenzoic acid

Description

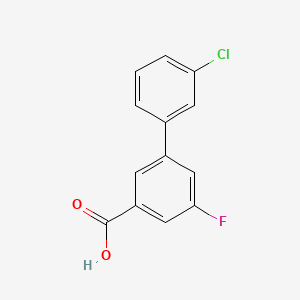

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIJGIQUYRAPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689554 | |

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-09-2 | |

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a halogenated biaryl carboxylic acid of significant interest to the scientific community. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound—a chlorine atom on one phenyl ring and a fluorine atom meta to the carboxylic acid on the other—offers a unique combination of steric and electronic properties. These features can be strategically exploited to modulate lipophilicity, metabolic stability, and target-binding interactions in drug discovery programs.[1] This document details the compound's chemical properties, provides a robust synthetic protocol, discusses its spectroscopic signature, and outlines its potential applications and handling considerations for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Proper identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below.

Structural Representation

The molecule consists of a benzoic acid core substituted with a fluorine atom at the 5-position and a 3-chlorophenyl group at the 3-position.

Caption: 2D Structure of this compound.

Key Identifiers

All quantitative and identifying data are consolidated in the table below for ease of reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonym | 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid | [2] |

| CAS Number | 1261929-09-2 | [2] |

| Molecular Formula | C₁₃H₈ClFO₂ | [2] |

| Molecular Weight | 250.65 g/mol | [2] |

| SMILES | O=C(O)c1cc(cc(F)c1)c1cccc(Cl)c1 | N/A |

| InChIKey | SVAXLUPJCVBBMF-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While experimental data for this specific molecule is not widely published, we can infer its likely properties based on structurally related analogs.

| Property | Estimated Value / Observation | Justification / Source |

| Melting Point | 160 - 180 °C | Based on analogs 3-chlorobenzoic acid (154 °C) and 3-fluorobenzoic acid (122-129 °C). The larger, more rigid biaryl structure would be expected to increase the melting point.[3][4] |

| Boiling Point | > 300 °C (decomposes) | Aromatic carboxylic acids typically have high boiling points and often decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | Typical for biaryl carboxylic acids. The carboxylic acid group provides some polarity, but the large aromatic system dominates. |

| pKa | ~ 3.5 - 4.0 | The electron-withdrawing effects of the fluorine and chlorophenyl groups are expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ≈ 4.2). |

| logP (octanol/water) | ~ 4.0 | The computed XLogP3 for the isomeric 3-(2-chlorophenyl)-5-fluorobenzoic acid is 4.1, indicating significant lipophilicity.[5] |

Synthesis and Purification

The construction of the biaryl scaffold is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance and generally mild reaction conditions.[6][7]

Recommended Synthetic Route: Suzuki-Miyaura Coupling

The logical disconnection for this molecule points to two commercially available starting materials: 3-Bromo-5-fluorobenzoic acid and (3-chlorophenyl)boronic acid . The C-Br bond is more reactive in palladium-catalyzed couplings than a C-Cl bond, making this the preferred direction of coupling.[6]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization. All operations should be conducted in a well-ventilated fume hood.

-

Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 mmol, 219 mg).

-

Reagent Addition: Add (3-chlorophenyl)boronic acid (1.2 mmol, 188 mg), potassium carbonate (K₂CO₃, 3.0 mmol, 415 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and filter to remove any insoluble catalyst residues. Transfer the filtrate to a separatory funnel and acidify to pH 1-2 with 2M hydrochloric acid (HCl). The product should precipitate as a solid.

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Confirmation of the structure and purity is achieved through standard spectroscopic methods. The following are the predicted key features based on the compound's structure and data from similar molecules.[8][9][10]

¹H NMR (Proton NMR)

(Predicted for a 400 MHz spectrometer, solvent: DMSO-d₆)

-

~13.5 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is characteristic, and its chemical shift can vary with concentration and solvent.

-

8.0 - 7.4 ppm (multiplet, 7H): This complex region contains all the aromatic protons.

-

The protons on the fluorobenzoic acid ring will appear as multiplets, influenced by coupling to the fluorine atom and other protons. The proton between the two aryl rings is expected to be the most downfield of this group.

-

The protons on the chlorophenyl ring will exhibit a characteristic pattern (a sharp singlet for the proton between the two chloro-substituents and two multiplets for the others).

-

¹³C NMR (Carbon NMR)

(Predicted for a 100 MHz spectrometer, solvent: DMSO-d₆)

-

~166 ppm: The carbonyl carbon of the carboxylic acid.

-

163 ppm (doublet, J ≈ 245 Hz): The carbon directly bonded to the fluorine atom (C-F). The large coupling constant is characteristic.

-

140 - 115 ppm: A series of signals corresponding to the 10 other aromatic carbons. Carbons adjacent to fluorine will show smaller C-F coupling constants. The carbons bonded to chlorine and the carbons at the biaryl junction will have distinct chemical shifts.

Other Techniques

-

FTIR (Fourier-Transform Infrared Spectroscopy): Expect a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C stretches in the aromatic region (~1600-1450 cm⁻¹), and C-F (~1250 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be expected, confirming the presence of a single chlorine atom.

Applications in Research and Drug Development

Biaryl scaffolds are prevalent in pharmaceuticals. The introduction of halogen atoms like fluorine and chlorine is a well-established strategy in medicinal chemistry to enhance biological activity and fine-tune pharmacokinetic properties.[11]

-

Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups and is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life. The chlorine atom increases lipophilicity, which can enhance membrane permeability and binding affinity through hydrophobic interactions.

-

Structural Rigidity and Conformational Control: The biaryl linkage provides a semi-rigid backbone, which is often desirable for potent and selective binding to protein targets. The substitution pattern influences the dihedral angle between the two aromatic rings, which can be critical for achieving the optimal binding conformation.

-

Versatile Chemical Handle: The carboxylic acid group is a versatile functional group. It can act as a key hydrogen bond donor/acceptor in a pharmacophore, or it can serve as a synthetic handle for derivatization, for example, through amide bond formation to explore structure-activity relationships (SAR).

Given these attributes, this compound is an excellent starting point or intermediate for the synthesis of novel inhibitors, receptor antagonists, or modulators in various therapeutic areas.

Safety and Handling

-

GHS Hazard Classification (Inferred):

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

References

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Royal Society of Chemistry. Supporting Information for Nickel-catalyzed Carboxylation of C-O Electrophiles with Formate. [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

-

Royal Society of Chemistry. Supplementary Information for Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by Cobalt Porphyrin. [Link]

-

Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry Accepted Manuscript. [Link]

-

PubChem. 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Cheméo. 3-Fluoro-5-trifluoromethylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties. [Link]

-

Stenutz, R. 3-chloro-5-fluoro-4-hydroxybenzaldehyde. [Link]

-

C-Tri. This compound - CAS:1261929-09-2. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. 3-Chlorobenzoic acid. [Link]

-

PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound - CAS:1261929-09-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 3. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(2-Chlorophenyl)-5-fluorobenzoic acid | C13H8ClFO2 | CID 53225800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

3-(3-Chlorophenyl)-5-fluorobenzoic acid synthesis methods

An In-depth Technical Guide for the Synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a biaryl compound of significant interest in medicinal chemistry and materials science. The primary focus is on the strategic application of the Suzuki-Miyaura cross-coupling reaction, which represents the most efficient and versatile route to this target molecule. This document details the retrosynthetic analysis, the synthesis of key precursors—3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid—and provides a robust, step-by-step protocol for the final palladium-catalyzed C-C bond formation. Mechanistic insights, experimental considerations, and a comparative analysis of alternative coupling strategies are also discussed to provide researchers and drug development professionals with a thorough and practical resource for synthesis and process optimization.

Introduction and Strategic Overview

This compound is a disubstituted biaryl carboxylic acid. The biaryl motif is a privileged structure in numerous pharmaceuticals and functional materials, and the specific substitution pattern of this molecule makes it a valuable building block for further chemical elaboration. The synthesis of such unsymmetrical biaryls is most effectively achieved through transition metal-catalyzed cross-coupling reactions.

Our primary strategy involves a retrosynthetic disconnection across the central aryl-aryl bond, identifying two key synthons: an electrophilic aryl halide and a nucleophilic organometallic reagent. This approach, realized through the Nobel Prize-winning Suzuki-Miyaura coupling, offers high functional group tolerance, mild reaction conditions, and generally high yields.

Retrosynthetic Analysis

The logical disconnection for the synthesis of the target molecule is at the C-C bond between the two aromatic rings. This leads to two commercially available or readily synthesizable precursors:

-

Aryl Halide Component: 3-Bromo-5-fluorobenzoic acid. The bromine atom serves as an excellent leaving group for oxidative addition to a palladium catalyst. The fluorine and carboxylic acid moieties are well-tolerated in Suzuki couplings.

-

Organoboron Component: 3-Chlorophenylboronic acid. Boronic acids are stable, easy to handle, and exhibit low toxicity, making them ideal reagents for large-scale synthesis.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The successful synthesis of the final product hinges on the efficient preparation of high-purity starting materials. Below are validated protocols for the synthesis of the two essential precursors.

Preparation of 3-Bromo-5-fluorobenzoic acid

This precursor is a versatile building block used in pharmaceutical and agrochemical research.[1] It can be efficiently synthesized from 3-bromo-5-fluorobenzonitrile via hydrolysis.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq, e.g., 13.8 mmol, 2.8 g).

-

Hydrolysis: Add 5 M aqueous sodium hydroxide solution (10 volumes, e.g., 28 mL).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature.

-

Acidification: Carefully adjust the pH to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold deionized water and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.[2]

Preparation of 3-Chlorophenylboronic acid

3-Chlorophenylboronic acid is a crucial reagent for introducing the 3-chlorophenyl moiety. It is commonly prepared via a Grignard reaction followed by quenching with a borate ester.[3][4]

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a solution of m-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine or 1,2-dibromoethane can be used as an initiator.[3]

-

Stir the mixture until the magnesium is consumed, forming 3-chlorophenylmagnesium chloride.

-

-

Borylation:

-

In a separate flask under an inert atmosphere, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -70 °C.[4]

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

-

Work-up and Isolation:

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]

-

Acidify the mixture to a pH of 3 with 3 M hydrochloric acid.[3]

-

Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]

-

Filter and concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization or trituration with hexanes to yield 3-chlorophenylboronic acid as a white solid.[4]

-

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the C-C bond between the two aryl rings due to its reliability and broad substrate scope.[5]

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-fluorobenzoic acid) to form a Pd(II) intermediate. This is typically the rate-limiting step.

-

Transmetalation: The organoboron species (3-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This generalized protocol is based on established methodologies for similar couplings and may require optimization.[6]

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, or DMF) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting aryl bromide is fully consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Comparison of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. The following table summarizes common conditions used for Suzuki couplings.

| Catalyst | Base | Solvent System | Typical Temp. (°C) | Key Considerations |

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Standard, widely used conditions. Can be sensitive to air. |

| PdCl₂(dppf) | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Robust catalyst, good for challenging or sterically hindered substrates. |

| Pd(OAc)₂ + Ligand | Cs₂CO₃ | DMF, Acetonitrile | 90-110 | Allows for ligand screening to optimize reaction. |

Alternative Synthetic Strategies

While Suzuki-Miyaura coupling is the preferred method, other cross-coupling reactions can also be considered for forming the biaryl bond.

Ullmann Reaction

The Ullmann reaction is a classic method for biaryl synthesis that uses copper catalysis.[7] Traditionally, it involves the coupling of two aryl halides at high temperatures (often >200 °C) with a stoichiometric amount of copper powder or a copper salt.[7][8]

-

Advantages: Copper is less expensive than palladium.

-

Disadvantages: The reaction requires harsh conditions, is often limited to electron-deficient aryl halides, and can suffer from erratic yields and the formation of homocoupled side products.[8] Modern advancements have introduced palladium and nickel catalysts, making conditions milder, but the Suzuki reaction generally remains superior in scope and efficiency.[9][10]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboron compounds.[11] The reaction is catalyzed by palladium or nickel complexes and proceeds under mild conditions.[12]

-

Advantages: High reactivity allows for the coupling of less reactive aryl chlorides and can be effective at lower temperatures. It tolerates a wide range of functional groups.[11][13]

-

Disadvantages: Organozinc reagents are highly sensitive to air and moisture, requiring strict anhydrous and inert atmosphere techniques for their preparation and handling.[13]

Figure 3: Overall synthetic workflow for the target molecule.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy is underpinned by the straightforward and high-yielding preparation of the requisite precursors, 3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid. The mild conditions, functional group tolerance, and extensive documentation of the Suzuki reaction make it the superior choice for both laboratory-scale synthesis and potential industrial scale-up compared to alternatives like the Ullmann or Negishi couplings. Researchers can utilize the protocols and data presented in this guide as a robust starting point for their synthetic endeavors.

References

-

Organic & Biomolecular Chemistry. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. RSC Publishing. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

RSC Publishing. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]

-

ResearchGate. Synthesis of biaryls through Tandem Blaise/Pd-catalyzed Ullmann coupling. [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Wikipedia. Negishi coupling. [Link]

- Google Patents.

-

ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids. [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

-

ACS Publications. Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. [Link]

-

ACS Publications. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

Google Patents. WO2020049153A1 - Process for the preparation of methyl 6-(2,4-dichlorophenyl)-5-[4-[(3s)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7h-benzo[10]annulene-2-carboxylate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 3. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

3-(3-Chlorophenyl)-5-fluorobenzoic acid (CAS 1261929-09-2) possesses a biphenyl scaffold, a versatile pharmacophore in medicinal chemistry. The molecule's structure, featuring a carboxylic acid, a fluorine atom, and a chlorine atom distributed across two phenyl rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.

The primary analytical techniques covered in this guide are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit signals corresponding to the seven aromatic protons and the single carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The spectrum is predicted to be recorded on a 400 MHz instrument using DMSO-d₆ as the solvent, which is a common choice for carboxylic acids.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. |

| ~8.1-8.0 | Multiplet | 1H | H-2' or H-6' | These protons are ortho to the electron-withdrawing carboxylic acid group and are expected to be deshielded. |

| ~7.9-7.8 | Multiplet | 1H | H-4' | This proton is para to the carboxylic acid group and will also be shifted downfield. |

| ~7.7-7.6 | Multiplet | 1H | H-6 | This proton is ortho to the fluorine atom and will likely show coupling to it. |

| ~7.6-7.5 | Multiplet | 2H | H-2, H-4 | These protons on the chlorophenyl ring are influenced by the chlorine atom. |

| ~7.5-7.4 | Multiplet | 1H | H-5 | This proton on the chlorophenyl ring is meta to the chlorine atom. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the carboxylic acid proton, which might be broadened or exchanged in other solvents like CDCl₃.[1] A 400 MHz spectrometer provides sufficient resolution to distinguish between the various aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of fluorine, carbon-fluorine couplings are expected, which can aid in signal assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~166 | - | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~163 | Large (¹JCF) | C-5' | The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. |

| ~142 | Small (²JCF or ³JCF) | C-3' | The carbon atom at the point of attachment of the chlorophenyl ring. |

| ~138 | - | C-1' | The carbon atom bearing the carboxylic acid group. |

| ~134 | - | C-3 | The carbon atom attached to the chlorine atom. |

| ~131 | - | C-1 | The carbon atom at the point of attachment to the other ring. |

| ~130-128 | - | C-H (chlorophenyl) | Aromatic carbons on the chlorophenyl ring. |

| ~125-115 | Small (²JCF or ³JCF) | C-H (fluorophenyl) | Aromatic carbons on the fluorobenzoic acid ring, showing smaller couplings to fluorine. |

Expertise & Experience: The prediction of C-F coupling constants is based on established patterns in fluorinated aromatic compounds. The one-bond coupling (¹JCF) is typically the largest, while two- and three-bond couplings (²JCF and ³JCF) are smaller and help in assigning carbons adjacent to the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₃H₈ClFO₂), the expected molecular weight is approximately 250.02 g/mol .

Table 3: Predicted Mass Spectrometry Data

| m/z (predicted) | Ion | Rationale |

| 250/252 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine. |

| 233/235 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 205/207 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |

| 123 | [C₆H₄F-CO]⁺ | Fragmentation of the fluorobenzoic acid moiety. |

| 111 | [C₆H₄Cl]⁺ | Fragmentation yielding the chlorophenyl cation. |

Trustworthiness: The predicted isotopic pattern for chlorine provides a self-validating system within the mass spectrum. Observing the characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks would strongly support the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and carbon-halogen bonds.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is due to hydrogen bonding between the carboxylic acid molecules. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region corresponding to the carbon-carbon stretching vibrations within the two phenyl rings. |

| ~1300 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1250 | C-F stretch | Aryl-Fluorine | A strong absorption band is expected for the carbon-fluorine bond. |

| ~1100 | C-Cl stretch | Aryl-Chlorine | The carbon-chlorine stretching vibration typically appears in this region. |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the aromatic rings. |

Authoritative Grounding: The predicted positions of these absorption bands are based on well-established correlation tables for IR spectroscopy.[2] For instance, the very broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid functional group.

Experimental Protocols

While specific experimental data for the target molecule is not presented, the following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Use a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Ionization: Ionize the sample. ESI is a soft ionization technique that will likely yield the molecular ion, while EI may cause more fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

IR Spectroscopy Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By understanding the principles outlined herein, researchers can confidently approach the characterization of this and structurally related molecules, ensuring the integrity of their scientific investigations. The provided methodologies and predictive data serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]

-

LibreTexts. (2021, August 12). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic acid (CAS Number: 1261929-09-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, characterization, and potential applications based on the well-established principles of organic chemistry and drug design. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, alongside a thorough analysis of the spectroscopic characteristics of its precursors and closely related analogs. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and material science applications of this and related compounds.

Introduction and Rationale

The strategic incorporation of fluorine atoms and biaryl scaffolds into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The biphenyl moiety, a privileged structure in medicinal chemistry, provides a rigid scaffold that can effectively orient functional groups for optimal interaction with protein binding sites. This compound combines these key structural features, making it a compound of considerable interest for the development of novel therapeutic agents and functional materials.

This guide aims to provide a detailed technical resource for researchers working with this compound. It addresses the current information gap by presenting a plausible and detailed synthetic route, offering insights into its characterization based on analogous structures, and discussing its potential applications in the broader context of drug development and materials science.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not widely available in the cited literature, we can infer its properties from its constituent parts and closely related analogs.

Core Compound: this compound

| Property | Value | Source |

| CAS Number | 1261929-09-2 | [3][4][5][6] |

| Molecular Formula | C₁₃H₈ClFO₂ | [3][5][6] |

| Molecular Weight | 250.65 g/mol | [3][5][6] |

| Purity | ≥96% (Commercially available) | [4][6] |

| Melting Point | Data not available. Estimated to be in the range of 130-160 °C based on analogs. | N/A |

| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | N/A |

Key Precursor Analogs: Physicochemical Data

A comprehensive understanding of the starting materials is crucial for a successful synthesis. The following tables summarize the key properties of the proposed precursors for the synthesis of this compound.

Table 2.1: Properties of 3-Bromo-5-fluorobenzoic acid

| Property | Value | Source |

| CAS Number | 15873-45-7 | N/A |

| Molecular Formula | C₇H₄BrFO₂ | N/A |

| Molecular Weight | 219.01 g/mol | N/A |

| Melting Point | 152-155 °C | N/A |

| Appearance | White to off-white crystalline powder | N/A |

Table 2.2: Properties of 3-Chlorophenylboronic acid

| Property | Value | Source |

| CAS Number | 63121-65-3 | N/A |

| Molecular Formula | C₆H₆BClO₂ | N/A |

| Molecular Weight | 156.37 g/mol | N/A |

| Melting Point | 175-180 °C | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

Spectroscopic Analysis of Precursor Analogs

The following provides an overview of the expected spectroscopic data for key structural analogs, which is instrumental in the characterization of the final product.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum of 3-fluorobenzoic acid is expected to show complex multiplets in the aromatic region (δ 7.3-7.8 ppm) and a broad singlet for the carboxylic acid proton (δ ~13.2 ppm).

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon around δ 166 ppm. The aromatic carbons will appear in the δ 115-163 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

IR (KBr): The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (around 1250 cm⁻¹).

-

¹H NMR (DMSO-d₆): The aromatic protons will resonate as a series of multiplets between δ 7.5 and 8.0 ppm. The carboxylic acid proton will appear as a broad singlet at approximately δ 13.3 ppm.[7]

-

¹³C NMR (DMSO-d₆): The carbonyl carbon signal is expected around δ 166.5 ppm. The aromatic carbon signals will be in the range of δ 128-134 ppm.[7]

-

IR (KBr): Key absorptions include a broad O-H stretch (centered around 3000 cm⁻¹), a strong C=O stretch (around 1690 cm⁻¹), and C-Cl stretching vibrations (in the fingerprint region).

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][8][9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, demonstrating high functional group tolerance and typically providing good to excellent yields.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, field-proven methodology that can be adapted for the specific synthesis of this compound.

Materials:

-

3-Bromo-5-fluorobenzoic acid (1.0 eq)

-

3-Chlorophenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%)

-

Base (e.g., Potassium carbonate, 2.0 eq)

-

Degassed Toluene

-

Degassed Water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid, 3-chlorophenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water (typically in a 4:1 to 5:1 ratio).

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with an organic solvent such as ethyl acetate to remove any non-acidic byproducts.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validating System and Causality

-

Inert Atmosphere: The use of an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

-

Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

-

Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

-

Work-up: The acidic work-up is designed to protonate the carboxylate salt formed under the basic reaction conditions, leading to the precipitation of the desired carboxylic acid product.

Potential Applications and Biological Significance

Drug Development

-

Enzyme Inhibition: The biphenyl carboxylic acid scaffold is a common feature in inhibitors of various enzymes. The specific substitution pattern of this compound could allow for targeted interactions within the active sites of kinases, proteases, or other enzymes implicated in disease.

-

Receptor Modulation: The rigid biphenyl core can serve as a scaffold to present the chloro and fluoro substituents for precise interactions with receptor binding pockets. This could be relevant for targeting G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Antimicrobial and Anticancer Agents: The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy for enhancing the antimicrobial and anticancer properties of organic molecules.[12]

Materials Science

-

Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays due to their rigid, rod-like structures.

-

Organic Light-Emitting Diodes (OLEDs): The electronic properties of fluorinated biphenyls can be tuned for applications in organic electronics, including OLEDs.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A typical workflow for the characterization of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the seven aromatic protons. A broad singlet for the carboxylic acid proton will be observed downfield (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide key structural information. The carbonyl carbon should appear around δ 165-170 ppm. The aromatic region will display signals for the 12 aromatic carbons, with those bonded to fluorine exhibiting characteristic C-F coupling.

-

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretching. Aromatic C-H and C=C stretching vibrations will also be present, along with C-Cl and C-F stretching bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₈ClFO₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

Conclusion

This compound is a synthetically accessible and promising molecule for further investigation in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a detailed protocol for its synthesis, and a discussion of its potential applications. The provided methodologies and characterization insights are intended to empower researchers to confidently incorporate this valuable building block into their research and development programs. Further experimental studies are warranted to fully elucidate its physicochemical properties and biological activity profile.

References

- Hangzhou Hairui Chemical Co., Ltd. (n.d.). 5-Fluorobenzoic acid_1261929-09-2.

- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:1261929-09-2.

- Benchchem. (n.d.). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

- Shenzhen Dikeman Technology Development Co., Ltd. (n.d.). This compound - CAS:1261929-09-2.

- Shanghai Chuangsai Technology Co., Ltd. (n.d.). This compound - CAS:1261929-09-2.

- Benchchem. (n.d.). 3-(3-Chlorophenyl)-4-fluorobenzoic acid | 1262005-93-5.

- PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- Kajetanowicz, A., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.

- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Sigma-Aldrich. (n.d.). 3-Fluorobenzoic acid.

- PubChem. (n.d.). 3-Fluorobenzoic Acid.

- ChemicalBook. (n.d.). 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum.

- Sigma-Aldrich. (2023). 3-Chlorobenzoic acid Safety Data Sheet.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers.

- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Wikipedia. (n.d.). 3-Fluorobenzoic acid.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-Chlorobenzoic acid, 4-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(3-氯苯基)-5-氟苯甲酸_1261929-09-2_杭州海瑞化工有限公司 [hairuichem.com]

- 4. This compound - CAS:1261929-09-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. This compound - CAS:1261929-09-2 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 6. This compound - CAS:1261929-09-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 7. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Potential Biological Activity of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid: A Scientific Investigation Blueprint

An In-Depth Technical Guide

Abstract

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities.[1][2] This guide focuses on 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a specific analogue whose biological potential has not been extensively reported. By examining the established activities of structurally related compounds, we provide a comprehensive blueprint for its systematic investigation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for exploring its potential anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of chloro and fluoro substituents on the biphenyl core suggests the potential for enhanced potency and favorable pharmacokinetic properties, making this compound a compelling candidate for further research.[3][4]

Introduction and Rationale

This compound is an aromatic carboxylic acid featuring a biphenyl core, a structure renowned for its rigidity and ability to engage in critical π-π stacking interactions within biological targets.[5] While direct biological data for this specific molecule is limited, its constituent chemical motifs are hallmarks of numerous therapeutic agents.

-

The Biphenyl Carboxylic Acid Scaffold: This framework is central to compounds developed as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][5]

-

Halogen Substitution: The presence of a chlorine atom on one phenyl ring and a fluorine atom on the benzoic acid ring is of particular interest. Halogenation is a cornerstone of modern medicinal chemistry, often employed to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Fluorine, in particular, can enhance binding interactions and improve pharmacokinetic profiles.

This guide, therefore, serves as a proactive research framework. It hypothesizes the potential biological activities of this compound based on robust chemical precedent and provides the detailed methodologies required to validate these hypotheses.

Synthetic Strategy and Physicochemical Profile

A reliable synthesis is the prerequisite for any biological investigation. The most versatile and efficient method for constructing the biphenyl core of the target compound is the Suzuki-Miyaura cross-coupling reaction.[1]

Proposed Synthetic Workflow

The proposed synthesis involves a palladium-catalyzed cross-coupling between 3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid. This approach offers high yields and tolerance to a wide range of functional groups.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[5]

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water, followed by an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (approximately 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture with HCl (1M) to protonate the carboxylic acid, leading to its precipitation or allowing for extraction.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.

Investigational Area 1: Anticancer Activity

Scientific Rationale: The biphenyl carboxylic acid scaffold is present in molecules with demonstrated anticancer properties.[5] Halogenated derivatives, in particular, have shown potent cytotoxicity and inhibitory activity against key oncogenic signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7]

Proposed Experimental Investigation

A tiered screening approach is proposed to efficiently evaluate the anticancer potential.

Caption: Tiered workflow for investigating anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.[7]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Anticipated Data Summary

Quantitative results from these assays should be tabulated for clear comparison.

| Compound | Cell Line | Activity Metric | Value (µM) |

| This compound | MCF-7 (Breast) | IC₅₀ | Experimental Result |

| This compound | A549 (Lung) | IC₅₀ | Experimental Result |

| Doxorubicin (Control) | MCF-7 (Breast) | IC₅₀ | Reference Value |

| Doxorubicin (Control) | A549 (Lung) | IC₅₀ | Reference Value |

Investigational Area 2: Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[7][8] The investigation will focus on the compound's ability to suppress nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages.

Proposed Experimental Investigation

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Measurement: After a brief incubation period, measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Investigational Area 3: Antimicrobial Activity

Scientific Rationale: Biphenyl derivatives have been reported to possess antibacterial and antifungal properties.[2][9] The lipophilic nature of the biphenyl core combined with the electronegative halogens could facilitate disruption of microbial membranes or inhibition of essential enzymes.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.

-

Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (microbe, no compound) and a negative control (broth only, no microbe).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Anticipated Data Summary

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Experimental Result |

| Escherichia coli | ATCC 25922 | Experimental Result |

| Candida albicans | ATCC 90028 | Experimental Result |

| Ciprofloxacin (Control) | S. aureus | Reference Value |

| Fluconazole (Control) | C. albicans | Reference Value |

Conclusion and Future Directions

This document provides a structured, evidence-based framework for the initial biological evaluation of this compound. The outlined experiments in oncology, inflammation, and microbiology will establish a foundational profile of its activity. Positive results in any of these areas would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.

-

ADMET Profiling: Assessing the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

The convergence of a privileged biphenyl scaffold with strategic halogenation makes this compound a molecule of significant interest, meriting the comprehensive scientific inquiry proposed herein.

References

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- JOCPR. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.

- Endocrinology (Oxford Academic). (2009).

- IJSDR. (2021).

- NINGBO INNO PHARMCHEM CO.,LTD.

- BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.

- Google Patents. (2014).

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.

- RSC Advances. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- BenchChem. (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.

- Wikipedia. 3-Fluorobenzoic acid.

- Molecules (MDPI). (2019). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants.

- PubChem. 3-Fluorobenzoic Acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsdr.org [ijsdr.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants [mdpi.com]

- 9. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic Acid Derivatives and Analogs

Abstract

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly enhance a molecule's therapeutic properties by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a specific, promising subclass: 3-(3-chlorophenyl)-5-fluorobenzoic acid and its derivatives. We will explore rational synthesis strategies, robust analytical characterization methods, key structure-activity relationships (SAR), and the burgeoning therapeutic potential of these compounds in areas such as oncology and infectious diseases. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

Introduction: The Strategic Importance of a Halogenated Biphenyl Scaffold

The biphenyl moiety provides a semi-rigid backbone that can effectively position functional groups for optimal interaction with protein binding sites.[1] When combined with a carboxylic acid, it creates a versatile platform for drug design. The specific substitution pattern of this compound is of particular interest for several reasons:

-

Fluorine Substitution: The fluorine atom at the 5-position of the benzoic acid ring can increase metabolic stability and alter the acidity (pKa) of the carboxyl group, which can be crucial for cellular uptake and target engagement.[2]

-

Chlorine Substitution: The chlorine atom on the second phenyl ring contributes to the molecule's overall lipophilicity and can form specific halogen bonds with protein residues, potentially enhancing binding affinity and selectivity.

-

Biaryl Core: This central structure is found in numerous approved drugs, including the anti-inflammatory agent diflunisal and the antihypertensive agent telmisartan, highlighting its proven utility in drug design.[3][4]

This guide will deconstruct this scaffold to provide a foundational resource for its synthesis, analysis, and application in modern drug discovery programs.

Core Synthetic Strategies: Building the Biphenyl Backbone

The most efficient and widely adopted method for constructing the C-C bond central to the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is favored for its mild conditions and high tolerance for a wide array of functional groups.[5]

A general and logical synthetic route to the this compound core involves the coupling of two key building blocks: 3-bromo-5-fluorobenzoic acid and (3-chlorophenyl)boronic acid .

Caption: General synthetic workflow via Suzuki-Miyaura cross-coupling.

The carboxylic acid moiety serves as a versatile handle for subsequent derivatization. Standard organic chemistry transformations can be employed to generate a library of analogs, including:

-

Amides: Coupling with various amines using reagents like HATU or via an acid chloride intermediate.

-

Esters: Reaction with alcohols under acidic conditions (Fischer esterification).

-

Heterocycles: Conversion of the carboxylic acid into various bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, which can modulate the compound's physicochemical properties and biological activity.[6][7]

Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the structure and purity of synthesized compounds. A multi-technique approach is standard practice for the full characterization of this compound derivatives.

Caption: Standard workflow for purification and analytical characterization.

Key Analytical Techniques:

| Technique | Purpose | Typical Parameters & Observations |

| HPLC-UV | Purity determination and quantification. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at ~254 nm. A single sharp peak indicates high purity. |

| LC-MS | Purity assessment and mass confirmation. | Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the synthesized compound. |

| ¹H NMR | Structural elucidation. | Aromatic region (7.0-8.5 ppm) will show characteristic splitting patterns for the disubstituted and trisubstituted phenyl rings. The carboxylic acid proton is typically a broad singlet >10 ppm. |

| ¹³C NMR | Structural confirmation. | Confirms the number of unique carbon environments. The carbonyl carbon of the acid will appear downfield (~165-175 ppm). C-F coupling will be observable. |

| HRMS | Exact mass determination. | High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula with high accuracy. |

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For the this compound scaffold, several key modification points can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

-

Point 1 (Carboxylic Acid Modification): The carboxylic acid is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. Converting it to an ester or amide neutralizes the charge, which can improve cell membrane permeability. Amidation with different amines allows for the exploration of additional binding interactions and vectoring towards specific targets.

-

Point 2 (Chlorophenyl Ring Substitution): The nature and position of the substituent on this ring are critical. Studies on other biaryl systems have shown that strong electron-withdrawing groups can be beneficial for antibacterial activity.[8] Exploring different halogens (F, Cl, Br) can modulate the strength of potential halogen bonds with the target protein.

-

Point 3 (Benzoic Acid Ring Substitution): The fluorine atom is a key modulator. The addition of further fluorine atoms can create unique electronic properties and block sites of metabolism.[9] Shifting the fluorine from the 5- to the 4- or 6-position would significantly alter the molecule's geometry and electronic distribution, likely impacting target binding.

Biological Activities and Therapeutic Potential

While data on the specific this compound molecule is limited, extensive research on analogous biphenyl carboxylic acids and halogenated aromatics points toward significant potential in several therapeutic areas.[1]

Summary of Biological Activities in Analogous Compound Classes

| Therapeutic Area | Biological Target/Mechanism | Relevant Compound Class & Findings |

| Anticancer | Estrogen Receptor (ERα), Kinase Inhibition, Tubulin Polymerization | Biphenyl carboxylic acid derivatives have shown potent in vitro activity against breast cancer cell lines (MCF-7, MDA-MB-231).[3] Fluorinated indole derivatives show potent inhibition of cancer cell lines with IC50 values in the low micromolar and even nanomolar range.[10] |

| Antimicrobial | Cell Wall Synthesis, Other Essential Pathways | Biphenyl derivatives exhibit a wide range of antimicrobial activities.[11][12] Polyhydroxylated biphenyls have shown significant activity against antibiotic-resistant Gram-positive bacteria, with MIC values as low as 3.13 µg/mL.[8] |

| Anti-inflammatory | COX Enzyme Inhibition | The biphenyl carboxylic acid scaffold is central to NSAIDs like diflunisal, which act as anti-inflammatory, analgesic, and antipyretic agents.[3] |

| Metabolic Disease | Urate Transporter 1 (URAT1) Inhibition | Novel biphenyl carboxylic acids have been identified as potent URAT1 inhibitors for treating hyperuricemia and gout, with IC50 values as low as 0.17 µM.[4] |

| Bone Disease | Inhibition of Osteoclast Activity | Halogen-substituted biphenyl derivatives have been identified as a new class of antiresorptive drugs for osteoporosis that do not impair bone formation.[13] |

This body of evidence strongly suggests that derivatives of this compound are excellent candidates for screening in anticancer and antimicrobial assays.

Key Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a biphenyl carboxylic acid from its corresponding bromo- and boronic acid precursors.

Materials:

-

3-Bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv)

-

(3-Chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) chloride bis(dppf) complex (PdCl₂(dppf), 0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Water, degassed (2.5 mL)

-

Ethyl acetate, 1M HCl, Brine, Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-fluorobenzoic acid, (3-chlorophenyl)boronic acid, PdCl₂(dppf), and cesium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous THF and degassed water via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 4-12 hours).

-